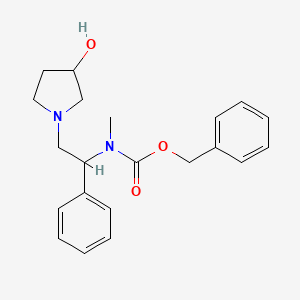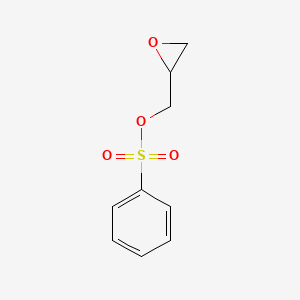![molecular formula C18H17NO7 B13391409 3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B13391409.png)
3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-Clovamide, also known as N-caffeoyl-L-3,4-dihydroxyphenylalanine, is a derivative of caffeic acid. It belongs to the class of phenolamides, specifically hydroxycinnamic acid amides. This compound was first identified in red clover (Trifolium pratense L.) and is also found in cocoa beans and other medicinal plants . Trans-Clovamide is known for its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties .
Méthodes De Préparation
Trans-Clovamide can be synthesized using trans-caffeic acid and L-DOPA methyl ester as starting materials. The reaction involves the coupling of these two compounds under specific conditions . The product is then purified and analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy . Industrial production methods may involve the use of engineered microbial hosts like Saccharomyces cerevisiae and Lactococcus lactis to produce clovamide and its analogues .
Analyse Des Réactions Chimiques
Trans-Clovamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trans-Clovamide can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Applications De Recherche Scientifique
Trans-Clovamide has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and its ability to scavenge reactive oxygen species . In biology, it is used to investigate its neuroprotective effects and its potential to protect neurons from oxidative stress and excitotoxicity . In medicine, trans-Clovamide is explored for its anti-inflammatory and anticancer properties . It has shown potential in inhibiting the growth of human pathogens like influenza A subtype H5N1, Trypanosoma evansi, and Helicobacter pylori . In industry, trans-Clovamide is used as a natural antioxidant in food and cosmetic products .
Mécanisme D'action
The mechanism of action of trans-Clovamide involves its ability to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a key role in the inflammatory response . It also reduces the release of pro-inflammatory cytokines and decreases the generation of superoxide anions (O2•−) . Additionally, trans-Clovamide acts as a substrate for polyphenol oxidase, contributing to enzymatic browning and defense against pathogens .
Comparaison Avec Des Composés Similaires
Trans-Clovamide is unique among phenolamides due to its specific structure and biological activities. Similar compounds include cis-Clovamide, caffeoyl-N-tyrosine, coumaroyl-N-tyrosine, and feruloyl-N-dopamine . While these compounds share some structural similarities, trans-Clovamide stands out for its potent antioxidant and neuroprotective effects .
Propriétés
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZFXSWMDFBRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

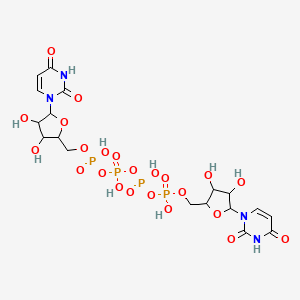

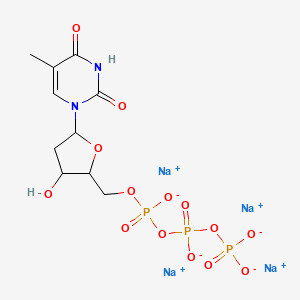
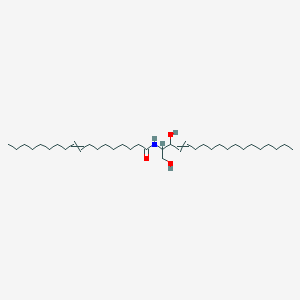
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391363.png)
![2-[6-(2-Carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B13391365.png)
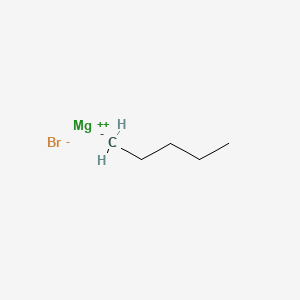
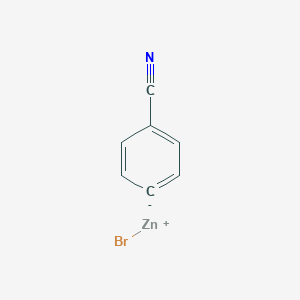

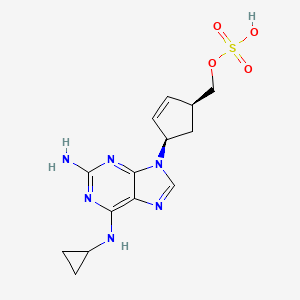
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
